Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride
CAS No.: 1050509-68-6
VCID: VC8043838
Molecular Formula: C10H16ClNO
Molecular Weight: 201.69 g/mol
* For research use only. Not for human or veterinary use.
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Description |
Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₆ClNO and a molecular weight of 201.69 g/mol . It is a derivative of 2-(3-methylphenoxy)ethylamine, where a methyl group is attached to the nitrogen atom, forming N-methyl-2-(3-methylphenoxy)ethanamine hydrochloride. This compound is of interest in organic chemistry due to its potential applications in synthesis and research. Synthesis and ApplicationsThe synthesis of Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride typically involves multi-step reactions starting from simpler precursors. While specific synthesis pathways for this compound are not widely detailed, it is generally used as a building block in organic synthesis due to its reactive functional groups. In terms of applications, compounds like Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride are valuable in the synthesis of complex molecules, including pharmaceuticals and specialty chemicals. Their versatility allows them to participate in various chemical reactions, making them useful intermediates in research and industrial processes. Comparison with Related CompoundsMethyl[2-(3-methylphenoxy)ethyl]amine hydrochloride shares structural similarities with other compounds like 2-(3-methylphenoxy)ethylamine hydrochloride and N-ethyl-2-(3-methylphenoxy)ethanamine hydrochloride. These compounds differ primarily in their nitrogen substituents, which can affect their chemical behavior and biological activity.
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CAS No. | 1050509-68-6 | ||||||||||||||||
Product Name | Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride | ||||||||||||||||
Molecular Formula | C10H16ClNO | ||||||||||||||||
Molecular Weight | 201.69 g/mol | ||||||||||||||||
IUPAC Name | N-methyl-2-(3-methylphenoxy)ethanamine;hydrochloride | ||||||||||||||||
Standard InChI | InChI=1S/C10H15NO.ClH/c1-9-4-3-5-10(8-9)12-7-6-11-2;/h3-5,8,11H,6-7H2,1-2H3;1H | ||||||||||||||||
Standard InChIKey | CGTYPXZMIJZFIO-UHFFFAOYSA-N | ||||||||||||||||
SMILES | CC1=CC(=CC=C1)OCCNC.Cl | ||||||||||||||||
Canonical SMILES | CC1=CC(=CC=C1)OCCNC.Cl | ||||||||||||||||
PubChem Compound | 17178061 | ||||||||||||||||
Last Modified | Aug 19 2023 |
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